molecular formula C14H13ClFNO2S B4239495 N-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide

N-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide

Cat. No. B4239495
M. Wt: 313.8 g/mol
InChI Key: FUSGEAYLXNSCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide, commonly known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CFMS involves the inhibition of enzymes involved in the biosynthesis of folic acid. CFMS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of dihydrofolic acid. The inhibition of DHPS leads to the depletion of intracellular folate levels, which is essential for the growth and replication of microorganisms and cancer cells. This ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CFMS has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. CFMS has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CFMS has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

CFMS has various advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. CFMS is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of CFMS is its potential toxicity, which can limit its use in vivo. In addition, CFMS can be unstable in certain conditions, which can affect its efficacy.

Future Directions

There are several future directions for research on CFMS. One potential direction is the development of new derivatives of CFMS with improved efficacy and reduced toxicity. Another direction is the study of the synergistic effects of CFMS with other antimicrobial or anticancer agents. Furthermore, the potential use of CFMS in combination with immunotherapy for the treatment of cancer is also an area of research. Finally, the development of new methods for the delivery of CFMS to target cells is also an important area of research.

Scientific Research Applications

CFMS has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. CFMS has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus niger. In addition, CFMS has been studied for its potential anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-20(18,19)17(14-5-3-2-4-13(14)15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSGEAYLXNSCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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